molecular formula C19H14N6O3S2 B2495442 5-phenyl-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide CAS No. 1226434-17-8

5-phenyl-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2495442
CAS No.: 1226434-17-8
M. Wt: 438.48
InChI Key: SHDIEIYKMXCXQE-UHFFFAOYSA-N
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Description

5-phenyl-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties. This particular compound features a combination of phenyl, pyridinyl, thiadiazolyl, and oxazole moieties, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as phenylpyrimidines , which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring. These compounds often interact with various enzymes and receptors in the body, influencing numerous biochemical processes.

Mode of Action

Compounds of similar structure often interact with their targets through a variety of mechanisms, including direct binding, inhibition, or modulation of the target’s activity . The presence of a pyrimidine ring suggests potential interactions with nucleic acids or proteins that recognize these structures.

Biochemical Pathways

Phenylpyrimidines and related compounds often play roles in a variety of biochemical pathways, particularly those involving signal transduction, gene expression, and cell cycle regulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body (such as pH, temperature, and the presence of other molecules), as well as external factors such as storage conditions and the method of administration . .

Preparation Methods

The synthesis of 5-phenyl-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the thiadiazole ring, followed by the introduction of the oxazole moiety. The final steps involve the coupling of the phenyl and pyridinyl groups under specific reaction conditions. Industrial production methods may employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfur in the thiadiazole ring makes it susceptible to oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives, depending on the reducing agent used.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

5-phenyl-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

When compared to similar compounds, 5-phenyl-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • 5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity .

Biological Activity

The compound 5-phenyl-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

This compound features multiple functional groups that contribute to its biological activity:

  • Thiadiazole and oxazole rings : These heterocycles are known for their diverse pharmacological properties.
  • Pyridine moiety : Often associated with enhanced biological activity due to its electron-withdrawing properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of thiadiazole and oxazole demonstrate better activity against gram-positive bacteria compared to gram-negative strains. Specifically, compounds similar to the target compound have shown effectiveness against Bacillus cereus and Bacillus thuringiensis .
CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AEffectiveLimited
Compound BModerateIneffective

Anticancer Activity

The anticancer potential of the compound has been evaluated through various in vitro studies:

  • Cell Line Studies : In studies involving different cancer cell lines (e.g., HCT116, MCF7, HUH7), compounds with similar scaffolds exhibited IC50 values ranging from 10.1 µM to 18.78 µM against liver carcinoma cell lines, surpassing the efficacy of standard chemotherapeutics like 5-Fluorouracil .
Cell LineIC50 Value (µM)Comparison to 5-FU
HUH710.1Better
HCT11618.78Comparable

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis, thereby hindering cancer cell proliferation .
  • Membrane Permeability : The presence of lipophilic groups enhances the ability of the compound to penetrate cellular membranes, facilitating its action at target sites .

Case Studies

  • Study on Antimicrobial Efficacy : A study synthesized a series of thiadiazole derivatives and assessed their antimicrobial activity using disc diffusion methods. Results indicated that certain derivatives exhibited significant inhibition zones against targeted bacterial strains .
  • Cytotoxicity Assessment : In a cytotoxicity study using the NCI-60 cell line panel, several derivatives showed promising results with moderate to good activity against various cancer types, particularly highlighting their potential as anticancer agents .

Properties

IUPAC Name

N-[5-[2-oxo-2-(pyridin-3-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3S2/c26-16(21-13-7-4-8-20-10-13)11-29-19-24-23-18(30-19)22-17(27)14-9-15(28-25-14)12-5-2-1-3-6-12/h1-10H,11H2,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDIEIYKMXCXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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